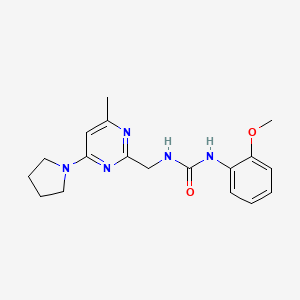
methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate is a chiral compound that belongs to the class of beta-hydroxy esters. It is commonly known as Labetalol, which is a beta-blocker medication used to treat high blood pressure. However,
Mécanisme D'action
Methyl (methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate)-2-(ethylamino)-3-hydroxybutanoate works by blocking the beta-adrenergic receptors in the heart and blood vessels, which decreases the heart rate and dilates the blood vessels. This leads to a reduction in blood pressure and an improvement in blood flow to the heart and other vital organs.
Biochemical and Physiological Effects:
Methyl (methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate)-2-(ethylamino)-3-hydroxybutanoate has been shown to have several biochemical and physiological effects. It reduces the production of renin, a hormone that regulates blood pressure, and inhibits the release of norepinephrine, a neurotransmitter that increases heart rate and blood pressure. It also increases the production of prostacyclin, a vasodilator that improves blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate)-2-(ethylamino)-3-hydroxybutanoate has several advantages for lab experiments. It is readily available and can be synthesized easily. It has a high degree of purity and stability, which makes it suitable for long-term storage. However, it also has some limitations, such as its low solubility in water, which can make it difficult to administer in aqueous solutions.
Orientations Futures
There are several future directions for the scientific research application of methyl (methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate)-2-(ethylamino)-3-hydroxybutanoate. One potential area of research is its use in the treatment of heart failure, a condition in which the heart is unable to pump enough blood to meet the body's needs. Another area of research is its potential application in the treatment of pulmonary hypertension, a condition in which the blood vessels in the lungs become narrow, leading to high blood pressure in the lungs. Additionally, further research is needed to explore the potential side effects and drug interactions of methyl (methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate)-2-(ethylamino)-3-hydroxybutanoate.
Conclusion:
In conclusion, methyl (methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate)-2-(ethylamino)-3-hydroxybutanoate is a chiral compound with potential applications in the treatment of cardiovascular diseases. Its selective beta-blocking effect on both beta-1 and beta-2 adrenergic receptors makes it a promising candidate for further research in the field of cardiology. However, more research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
Methyl (methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate)-2-(ethylamino)-3-hydroxybutanoate can be synthesized through the reaction of ethylamine with (methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate)-2-bromo-3-hydroxybutanoic acid in the presence of a base. The resulting product is then methylated using dimethyl sulfate to obtain methyl (methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate)-2-(ethylamino)-3-hydroxybutanoate.
Applications De Recherche Scientifique
Methyl (methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate)-2-(ethylamino)-3-hydroxybutanoate has been extensively studied for its potential application in the treatment of cardiovascular diseases. It has been shown to have a selective beta-blocking effect on both beta-1 and beta-2 adrenergic receptors, which are responsible for regulating heart rate and blood pressure.
Propriétés
IUPAC Name |
methyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-4-8-6(5(2)9)7(10)11-3/h5-6,8-9H,4H2,1-3H3/t5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMECLSVIFYXWID-RITPCOANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C(C)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]([C@@H](C)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

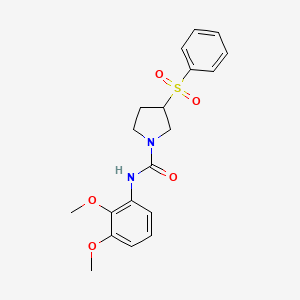
![5-((3-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2808462.png)
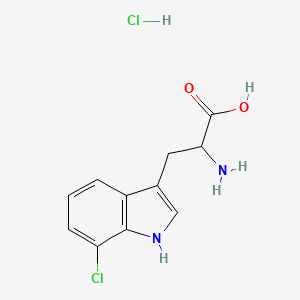
![4-[(4-Chlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2808464.png)
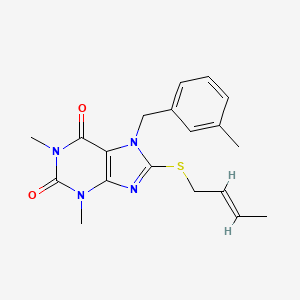
![N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2808468.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2808469.png)
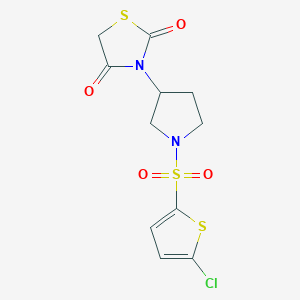
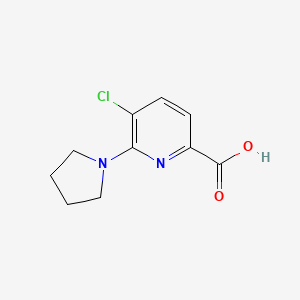

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2808478.png)
![tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate](/img/structure/B2808481.png)
![5-(2,5-dimethylbenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2808483.png)
